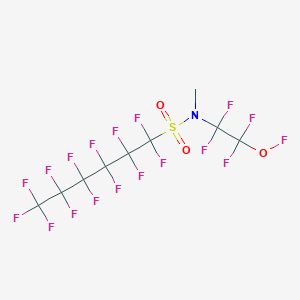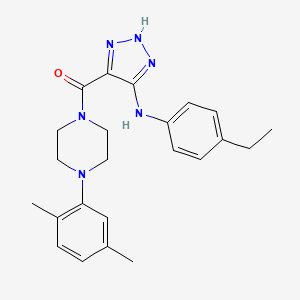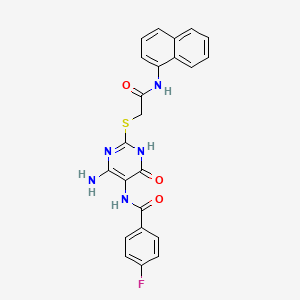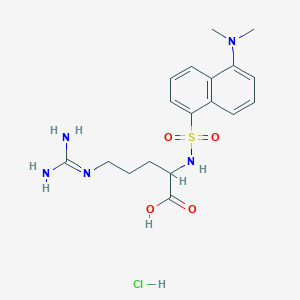
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide is a fluorinated surfactant known for its unique properties, including excellent wetting, spreading, dispersing, emulsifying, and adsorbing abilities . This compound is slightly soluble in water and is stable under normal conditions . It is used in various industrial applications due to its remarkable chemical stability and surface activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide typically involves the reaction of perfluoroalkyl sulfonyl fluoride with N-methyl ethanolamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Perfluoroalkyl sulfonyl fluoride and N-methyl ethanolamine.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Product Isolation: The product is isolated by standard purification techniques such as distillation or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility and reactivity of reactants.
Biology: Employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Used as a wetting agent, spreading agent, and emulsifier in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide involves its ability to reduce surface tension and enhance the interaction between different phases. The molecular targets include hydrophobic surfaces and interfaces, where the compound adsorbs and forms a monolayer, thereby reducing surface tension and promoting wetting and spreading .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctanesulfonic acid (PFOS): Another fluorinated surfactant with similar properties but different applications.
Perfluorobutanesulfonic acid (PFBS): A shorter-chain analog with similar surfactant properties.
Perfluorooctanesulfonamide (PFOSA): A related compound with similar chemical structure and properties.
Uniqueness
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide is unique due to its specific molecular structure, which imparts excellent wetting, spreading, and emulsifying properties. Its stability and biodegradability make it a preferred choice in various applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H3F18NO3S |
|---|---|
Poids moléculaire |
547.16 g/mol |
Nom IUPAC |
[1,1,2,2-tetrafluoro-2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl] hypofluorite |
InChI |
InChI=1S/C9H3F18NO3S/c1-28(7(21,22)8(23,24)31-27)32(29,30)9(25,26)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)20/h1H3 |
Clé InChI |
JMFUQSJXWOBEGY-UHFFFAOYSA-N |
SMILES canonique |
CN(C(C(OF)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102546.png)
![1-(3,4-Diethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102547.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14102570.png)
![8-(3-Chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14102586.png)

![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B14102594.png)
![2-(4-fluorophenyl)-5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14102600.png)
![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102608.png)
![2-(2-Methoxyethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102614.png)

![5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14102627.png)

